Galangin-3-rutinoside

Overview

Description

Galangin-3-rutinoside is an organic constituent derived from Alpinia officinarum. It is applied to study inflammation, oxidative stress, and an assortment of ailments spanning cardiovascular disorders to neurodegenerative afflictions .

Molecular Structure Analysis

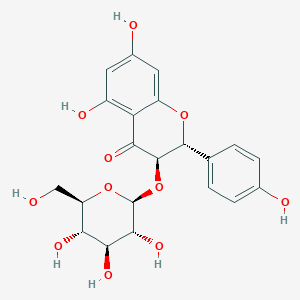

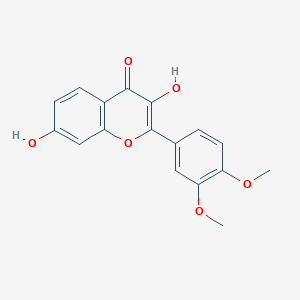

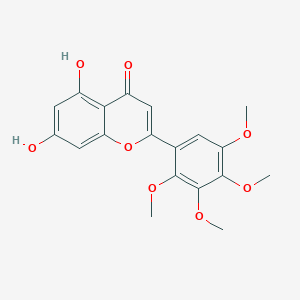

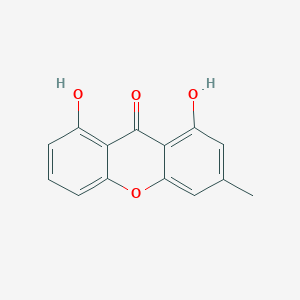

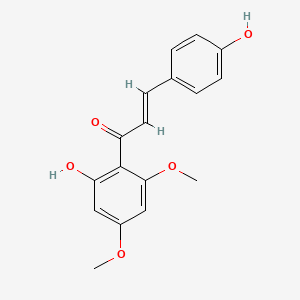

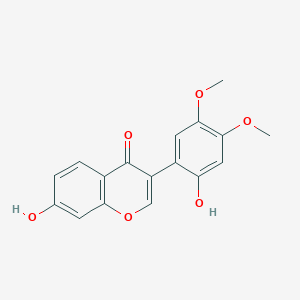

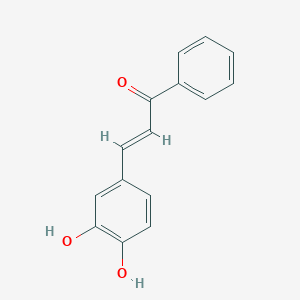

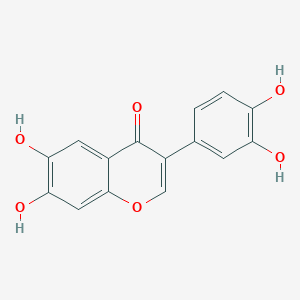

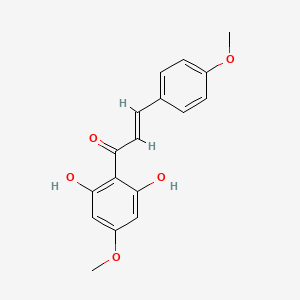

The molecular formula of Galangin-3-rutinoside is C27H30O14, and it has an average mass of 578.519 Da . The structural geometry, vibrational spectrum, and the stability and reactivity of galangin, the parent molecule of Galangin-3-rutinoside, have been revealed by Density function theory .Scientific Research Applications

Cancer Treatment and Prevention :

- Galangin inhibits the cell progression and induces apoptosis in retinoblastoma by activating PTEN and Caspase-3 pathways (Zou & Xu, 2018).

- It has shown effectiveness in inhibiting the growth of human head and neck squamous carcinoma cells both in vitro and in vivo (Zhu et al., 2014).

- Galangin induces apoptosis of hepatocellular carcinoma cells through the mitochondrial pathway (Zhang et al., 2010).

Anti-inflammatory Properties :

- Galangin suppresses pro-inflammatory gene expression in polyinosinic-polycytidylic acid-stimulated microglial cells, suggesting potential use in neuroinflammatory conditions (Choi et al., 2017).

Antioxidant Activity :

- Galangin activates the ERK/AKT-driven Nrf2 signaling pathway to increase the level of reduced glutathione in human keratinocytes, offering protection against oxidative damage (Hewage et al., 2016).

Antiviral and Antimicrobial Effects :

- It has significant antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackie B virus type 1 (Cox B1) (Meyer et al., 1997).

- Galangin causes potassium loss in Staphylococcus aureus, indicating cytoplasmic membrane damage and antimicrobial potential (Cushnie & Lamb, 2005).

Neuroprotective Effects :

- Galangin has been found to provide protection against ischemic injury as a potential neuroprotective agent, affecting changes in serum amino acids in ischemic stroke (Yang et al., 2016).

Vascular Health and Hypertension :

- It alleviates vascular dysfunction and remodelling in hypertensive rats through modulation of the TNF-R1, p-NF-κB, and VCAM-1 pathways (Chaihongsa et al., 2021).

Impact on Cytochrome P450 Enzymes :

- Galangin affects cytochrome P450-mediated metabolism, suggesting implications for drug-drug interactions (Ma et al., 2019).

Effects on Cell Proliferation and Cell Cycle :

- It blocks the growth of human mammary tumor cells and is associated with down-regulation of cyclins D3, E, and A (Murray et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXRDFBKSQPEQ-KBKLVHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galangin-3-rutinoside | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.